
(R)-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with cyanoacetyl compounds under specific conditions. One common method involves the use of tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine compounds .
Aplicaciones Científicas De Investigación
®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a core structure for many bioactive compounds.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with potential pharmaceutical applications.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring, used in various chemical syntheses.
Uniqueness
®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and tert-butyl ester group enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(2-cyanoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)10(15)6-7-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1 |
Clave InChI |
MTGZWGYHTWLMSR-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CC#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


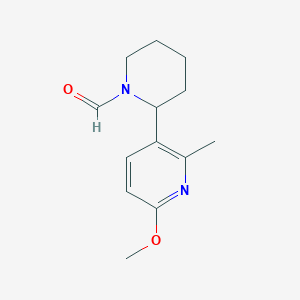


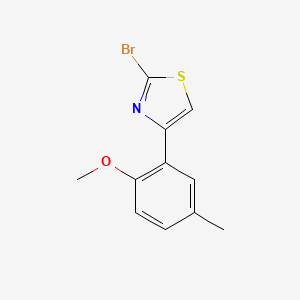
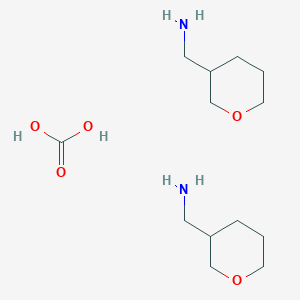


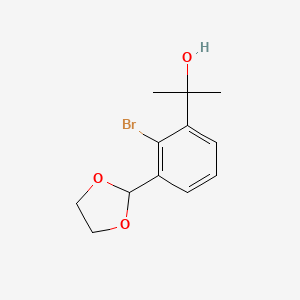
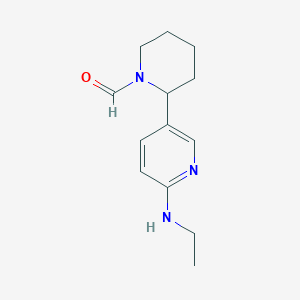

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
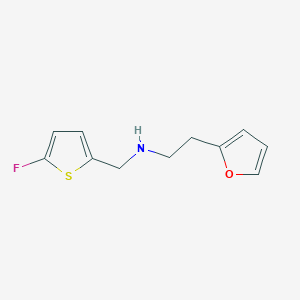

![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
